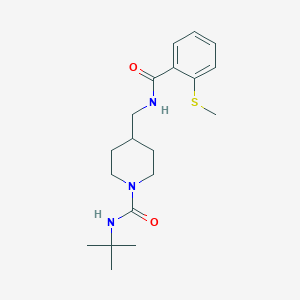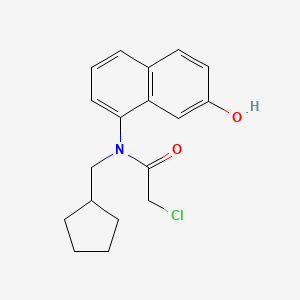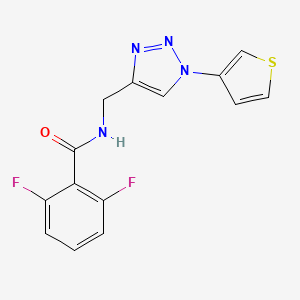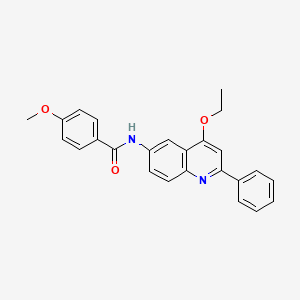
N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H29N3O2S and its molecular weight is 363.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, marking a significant advancement in asymmetric synthesis methodologies. tert-Butanesulfinamide, in particular, has emerged as a gold standard for the asymmetric synthesis of N-heterocycles via sulfinimines. This approach provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Synthetic Routes of Vandetanib
Vandetanib synthesis has been thoroughly investigated, revealing various synthetic routes that demonstrate the versatility of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor. This compound's utility in the industrial production of Vandetanib highlights its importance in pharmaceutical manufacturing, offering insights into more efficient and commercially viable synthetic methods (Mi, 2015).
Synthetic Phenolic Antioxidants and Environmental Impacts
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), are widely used to retard oxidative reactions in various products. Recent studies have explored their environmental occurrence, human exposure, and potential toxicity. These investigations shed light on the prevalence of SPAs in the environment and their impact on human health, offering a foundation for future research directions aimed at understanding and mitigating their effects (Liu & Mabury, 2020).
Central Nervous System (CNS) Acting Drugs Synthesis
Research into the synthesis of novel CNS acting drugs has identified functional chemical groups, including piperidine derivatives, as potential lead molecules. This exploration is critical for developing new therapeutic agents with minimized adverse effects, such as addiction and tolerance, thus offering a pathway to more effective treatments for CNS disorders (Saganuwan, 2017).
Piperidine Derivatives and Anti-mycobacterial Activity
Piperazine and its derivatives, featuring a six-membered nitrogen-containing ring, have shown significant promise as anti-mycobacterial agents. Recent reviews have highlighted the anti-mycobacterial properties of these compounds, including their effectiveness against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. This emphasizes the potential of piperazine derivatives in addressing the global challenge of tuberculosis, especially drug-resistant forms (Girase et al., 2020).
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[(2-methylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-19(2,3)21-18(24)22-11-9-14(10-12-22)13-20-17(23)15-7-5-6-8-16(15)25-4/h5-8,14H,9-13H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCYFNZRWKNYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)


![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3015339.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide](/img/structure/B3015341.png)

![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)
![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)
![Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride](/img/structure/B3015347.png)


![methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3015354.png)
